An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Iodobenzonitrile
An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzonitrile is a versatile aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, comprising a rigid benzene core functionalized with a synthetically tractable iodine atom and a cyano group, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, and key synthetic applications of 4-iodobenzonitrile. Detailed experimental protocols for its synthesis and utilization in prominent cross-coupling reactions are presented, alongside a summary of its spectroscopic data for analytical purposes.
Chemical and Physical Properties
4-Iodobenzonitrile is a light yellow crystalline powder at room temperature.[1] It is insoluble in water but exhibits solubility in various organic solvents.[1] The compound is sensitive to light and should be stored accordingly.[2] A summary of its key quantitative properties is provided in Table 1.
Table 1: Chemical and Physical Properties of 4-Iodobenzonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄IN | [2][3][4] |
| Molecular Weight | 229.02 g/mol | [3][5] |
| Melting Point | 124-128 °C | [1][3][6] |
| Boiling Point | 271.6 ± 23.0 °C at 760 mmHg | [3][5] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 118.0 ± 22.6 °C | [3] |
| LogP | 2.68 | [3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |
| Refractive Index | 1.66 | [5] |
| CAS Number | 3058-39-7 | [2] |
Molecular Structure and Spectroscopic Data
The structure of 4-iodobenzonitrile features a para-substituted benzene ring, with an iodine atom at position 4 and a nitrile group at position 1. This arrangement provides a linear and rigid molecular scaffold. In the solid state, the crystal structure of 4-iodobenzonitrile is characterized by intermolecular C≡N···I halogen bonds, which lead to the formation of molecular chains.[6]
Spectroscopic Analysis
The structural features of 4-iodobenzonitrile can be confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically equivalent aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring, the carbon of the nitrile group, and the carbon atom bonded to the iodine.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed around 2230 cm⁻¹.
Spectroscopic data for 4-iodobenzonitrile is available in public databases such as SpectraBase.[7][8]
Experimental Protocols
4-Iodobenzonitrile is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the context of drug discovery and development. Its iodo-substituent serves as a versatile handle for various cross-coupling reactions, while the nitrile group can be transformed into other functional groups.
Synthesis of 4-Iodobenzonitrile via Sandmeyer Reaction
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
Step 1: Diazotization of 4-Iodoaniline
-
In a round-bottom flask, suspend 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 4-iodoaniline, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour, or until the evolution of nitrogen ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-iodobenzonitrile.
Suzuki-Miyaura Coupling of 4-Iodobenzonitrile
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in drug development. 4-Iodobenzonitrile is an excellent substrate for this reaction. The following is a representative protocol for the coupling of 4-iodobenzonitrile with phenylboronic acid.[14][15][16]
Materials:
-
4-Iodobenzonitrile (1.0 mmol)
-
Phenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 mmol)
-
Solvent (e.g., Ethanol, DMF, Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodobenzonitrile, phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture with stirring at a temperature appropriate for the chosen solvent and catalyst (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-cyanobiphenyl.
References
- 1. 4-Iodobenzonitrile | 3058-39-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Iodobenzonitrile | CAS#:3058-39-7 | Chemsrc [chemsrc.com]
- 4. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Iodobenzonitrile(3058-39-7) 1H NMR spectrum [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
